3-Methoxy-5-(trifluoromethyl)-1H-pyrazole

Physicochemical properties Lead optimization Formulation

Replacing the 3-methoxy or 5-trifluoromethyl groups on this pyrazole collapses SAR for patented kinase inhibitors and herbicides. Use the exact substitution pattern required for patent freedom-to-operate and target potency. - Essential for JAK2/JAK3 inhibitor synthesis (patent literature) - 3-methoxy-5-CF3 motif required for herbicide metabolic stability - CLP-classified (H302, H315, H319, H335) for auditable lab safety

Molecular Formula C5H5F3N2O
Molecular Weight 166.103
CAS No. 1015780-80-9
Cat. No. B2989313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(trifluoromethyl)-1H-pyrazole
CAS1015780-80-9
Molecular FormulaC5H5F3N2O
Molecular Weight166.103
Structural Identifiers
SMILESCOC1=NNC(=C1)C(F)(F)F
InChIInChI=1S/C5H5F3N2O/c1-11-4-2-3(9-10-4)5(6,7)8/h2H,1H3,(H,9,10)
InChIKeyBKPRJOYFZDPAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-(trifluoromethyl)-1H-pyrazole: Properties & Procurement


3-Methoxy-5-(trifluoromethyl)-1H-pyrazole (CAS 1015780-80-9) is a disubstituted pyrazole building block bearing an electron-donating methoxy group at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 5-position . With a molecular formula of C₅H₅F₃N₂O and a molecular weight of 166.10 g/mol, it is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% .

Synthetic utility
3-Methoxy-5-(trifluoromethyl)-pyrazole building block for medicinal chemistry and agrochemical research
Supply resilience
Multi-vendor availability reduces stock‑out risk and supports competitive procurement
Research grade
High-purity lots (≥95%) suitable for SAR studies and scale‑up feasibility assessment

Why 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole Cannot Be Substituted


The combined presence of the 3-methoxy and 5-trifluoromethyl substituents on 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole creates a unique electronic and steric environment that directly influences its reactivity, physicochemical properties, and biological profile. Substitution of the methoxy group with a methyl or chloro group alters the electron density on the pyrazole ring, shifts the acid-base equilibrium, and changes hydrogen-bonding capabilities, which can invalidate synthetic routes and structure-activity relationships (SAR) [1]. Furthermore, this specific substitution pattern is required in several patent-protected molecular series, making generic substitution legally and functionally infeasible for industrial or pharmaceutical development programs seeking freedom-to-operate .

  • ! Replacing the methoxy group with methyl or chloro may alter electron density, hydrogen‑bonding capacity, and disrupt established SAR
  • ! Patent‑protected molecular series often require the exact 3‑methoxy‑5‑trifluoromethyl pattern; generic substitution carries freedom‑to‑operate risk
  • ! Simpler analogs lack the notified CLP hazard classification, potentially leading to underestimated handling requirements and regulatory non‑compliance

3-Methoxy-5-(trifluoromethyl)-1H-pyrazole: Quantitative Evidence


Physicochemical Property Comparison

The predicted density and boiling point of 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole differ from its closest analogs due to the methoxy substitution. The target compound has a predicted density of 1.401±0.06 g/cm³ and a boiling point of 228.3±40.0 °C, compared to 3-Methyl-5-(trifluoromethyl)-1H-pyrazole which has a molecular weight of 150.1 g/mol and lacks the oxygen atom, resulting in different physical properties [1]. These differences impact formulation development, purification strategies, and handling requirements in scale-up processes.

Density & Boiling Point
Data to verify
Density: 1.401±0.06 g/cm³
Boiling point: 228.3±40.0 °C
Physical property context differs from methyl analog (MW 150.1 vs. 166.1 g/mol)
Predicted values; experimental verification recommended for scale‑up
Physicochemical properties Lead optimization Formulation

Notified CLP Hazard Classification

3-Methoxy-5-(trifluoromethyl)-1H-pyrazole has a notified harmonized classification under the EU CLP regulation, consisting of Acute Toxicity 4 (H302: Harmful if swallowed), Skin Irritation 2 (H315: Causes skin irritation), Eye Irritation 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation) [1]. In contrast, the simpler analog 5-(trifluoromethyl)-1H-pyrazole lacks this full notified classification, which can lead to underestimation of handling risks and non-compliance with safety regulations in procurement and laboratory use.

CLP Hazard Profile
Head-to-head
H302, H315, H319, H335 (notified)
vs. simpler analog: no notified classification
Notified hazard data supports auditable safety protocols
Based on ECHA C&L Inventory notification
Safety Regulatory Handling

Commercial Availability & Pricing

The target compound is available from multiple vendors at different price points, reflecting scale and purity. For example, Apollo Scientific (via CymitQuimica) offers the compound at €1,122.00/g (97% purity), while Leyan offers it at competitive prices for smaller pack sizes (100mg, 250mg) at 97% purity . This multi-vendor availability contrasts with less common analogs like 3-chloro-5-(trifluoromethyl)-1H-pyrazole, which is typically limited to a single supplier, increasing supply risk.

Vendor Landscape
Data to verify
Multiple vendors
List price example: €1,122.00/g (97%)
Multi‑supplier availability supports competitive bidding and supply chain stability
Pricing as of Q1 2026; independent verification recommended
Procurement Cost-effectiveness Supply chain

3-Methoxy-5-(trifluoromethyl)-1H-pyrazole: Applications & Procurement


Kinase Inhibitor Scaffold Construction

The compound serves as a key intermediate for constructing 3-heteroarylamino-5-methoxy-pyrazole kinase inhibitors, where the methoxy group is essential for JAK2/JAK3 inhibitory activity as described in patent literature . The specific substitution pattern is non-negotiable for maintaining target potency, making this compound irreplaceable in these SAR campaigns.

Herbicide & Fungicide Development

3-Methoxy-5-(trifluoromethyl)-1H-pyrazole is a crucial building block for novel pyrazole-based herbicides and fungicides, where the 3-methoxy-5-trifluoromethyl motif is required for optimal lipophilicity and metabolic stability [1]. Substitution with non-methoxy analogs results in loss of activity, as demonstrated in structure-activity relationship studies on pyrazole herbicides.

Safety-Compliant Laboratory Procurement

The full notified CLP hazard classification (H302, H315, H319, H335) must be factored into procurement decisions for laboratories requiring auditable safety data. The availability of this classification for 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole, but not for simpler analogs, makes it the compliant choice for regulated environments [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
3‑Methoxy‑5‑trifluoromethyl pyrazole core reported for JAK2/JAK3 scaffold design
In vitro kinase panel selectivity profiling
Agrochemical candidate discovery
Methoxy‑trifluoromethyl pattern contributes to lipophilicity and metabolic stability
Herbicidal/fungicidal activity screening
Compliance‑conscious procurement
Notified CLP classification (H302/H315/H319/H335) available
Safety data documentation and PPE protocol review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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